Cas no 325979-79-1 (5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide)

5-Chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to a chlorinated thiophene carboxamide moiety. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. The chloro and methyl substituents enhance its reactivity and selectivity, particularly in interactions with biological targets. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. The compound exhibits potential as an intermediate in the synthesis of bioactive molecules, including kinase inhibitors or antimicrobial agents. Its stability under standard conditions and compatibility with common synthetic methodologies further underscore its utility in medicinal chemistry and drug discovery applications.
5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide structure
325979-79-1 structure
Product name:5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
CAS No:325979-79-1
MF:C13H9ClN2OS2
Molecular Weight:308.806359052658
CID:6399844
PubChem ID:896899

5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide 化学的及び物理的性質

名前と識別子

    • 5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
    • 5-chloro-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide
    • 2-Thiophenecarboxamide, 5-chloro-N-(4-methyl-2-benzothiazolyl)-
    • CHEMBL1352956
    • Cambridge id 7240997
    • HMS2258F04
    • 325979-79-1
    • SMR000017385
    • AKOS003280433
    • F0174-0293
    • 5-CHLORO-N-(4-METHYL-13-BENZOTHIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE
    • WAY-278485
    • MLS000100579
    • インチ: 1S/C13H9ClN2OS2/c1-7-3-2-4-8-11(7)15-13(19-8)16-12(17)9-5-6-10(14)18-9/h2-6H,1H3,(H,15,16,17)
    • InChIKey: DWHZCHWSVPXJNC-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C(NC2=NC3C(C)=CC=CC=3S2)=O)S1

計算された属性

  • 精确分子量: 307.9844830g/mol
  • 同位素质量: 307.9844830g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 358
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 98.5Ų
  • XLogP3: 4.9

じっけんとくせい

  • 密度みつど: 1.522±0.06 g/cm3(Predicted)
  • 酸度系数(pKa): 7.70±0.70(Predicted)

5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F0174-0293-20mg
5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
325979-79-1 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0174-0293-10mg
5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
325979-79-1 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0174-0293-20μmol
5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
325979-79-1 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0174-0293-5mg
5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
325979-79-1 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0174-0293-30mg
5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
325979-79-1 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0174-0293-15mg
5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
325979-79-1 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0174-0293-40mg
5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
325979-79-1 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0174-0293-4mg
5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
325979-79-1 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0174-0293-50mg
5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
325979-79-1 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0174-0293-2mg
5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
325979-79-1 90%+
2mg
$59.0 2023-05-17

5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide 関連文献

5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamideに関する追加情報

5-Chloro-N-(4-Methyl-1,3-Benzothiazol-2-Yl)Thiophene-2-Carboxamide: A Comprehensive Overview

5-Chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide (CAS No. 325979-79-1) is a chemically synthesized compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique molecular structure, which combines a thiophene ring system with a benzothiazole moiety. The presence of a chlorine substituent at the 5-position of the thiophene ring further enhances its chemical reactivity and potential applications in various industries.

The synthesis of 5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves a series of well-established organic reactions, including nucleophilic substitution, condensation, and amide formation. Recent advancements in catalytic methodologies have enabled the efficient synthesis of this compound with high purity and yield. Researchers have also explored the use of microwave-assisted synthesis to optimize reaction conditions, reducing the time required for the formation of the desired product.

One of the most notable applications of this compound lies in its potential as a building block for more complex molecular architectures. The thiophene ring system is known for its aromatic stability and electronic properties, making it an ideal component for constructing functional materials such as organic semiconductors and sensors. Additionally, the benzothiazole moiety contributes to the compound's ability to engage in hydrogen bonding and π–π interactions, which are crucial for its performance in supramolecular assemblies.

Recent studies have highlighted the importance of 5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide in drug discovery efforts. Its unique combination of structural features makes it a promising candidate for modulating enzyme activity and targeting specific biological pathways. For instance, researchers have investigated its potential as an inhibitor of kinase enzymes, which play a critical role in various cellular processes. Preliminary in vitro studies have demonstrated moderate inhibitory activity, suggesting that this compound could serve as a lead molecule for further optimization.

In addition to its biological applications, this compound has also been explored for its role in materials science. The incorporation of thiophene-based units into polymer frameworks has been shown to enhance their electronic properties, making them suitable for use in flexible electronics and optoelectronic devices. The presence of the benzothiazole group further improves the thermal stability and mechanical robustness of these materials, making them viable candidates for next-generation technologies.

The chemical stability and reactivity of 5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide have been extensively studied under various conditions. Researchers have reported that the compound exhibits excellent stability under ambient conditions but undergoes selective transformations under specific reaction conditions. For example, treatment with strong oxidizing agents leads to the formation of oxidized derivatives, which may find applications in redox-active materials.

From an environmental perspective, understanding the degradation pathways and ecological impact of this compound is essential for ensuring sustainable practices. Recent research has focused on assessing its biodegradability under aerobic and anaerobic conditions. Initial findings suggest that the compound undergoes slow degradation due to its aromatic structure; however, microbial consortia capable of metabolizing such compounds are being explored to mitigate potential environmental concerns.

In conclusion, 5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide (CAS No. 325979-79-1) represents a versatile building block with diverse applications across multiple disciplines. Its unique molecular structure enables it to serve as a valuable tool in drug discovery and materials science while offering opportunities for further exploration into its chemical properties and environmental impact.

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